molecular formula C18H24N2OS2 B314912 2-(BUTYLSULFANYL)-3-(2-METHYL-2-PROPEN-1-YL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2-(BUTYLSULFANYL)-3-(2-METHYL-2-PROPEN-1-YL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B314912
M. Wt: 348.5 g/mol
InChI Key: GRWBFWGKRYSTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a butylsulfanyl group, a methylpropenyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring system through a cyclization reaction.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Methylpropenyl Group: The methylpropenyl group is added through an alkylation reaction.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired tetrahydrobenzothieno ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-butylsulfanyl-benzothiazole: Similar in structure but lacks the tetrahydrobenzothieno ring system.

    2-sec-butylsulfanyl-benzothiazole: Contains a sec-butylsulfanyl group instead of a butylsulfanyl group.

    2-butylsulfanyl-1H-benzimidazole: Features a benzimidazole ring instead of a benzothieno ring.

The uniqueness of 2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2OS2

Molecular Weight

348.5 g/mol

IUPAC Name

2-butylsulfanyl-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H24N2OS2/c1-4-5-10-22-18-19-16-15(17(21)20(18)11-12(2)3)13-8-6-7-9-14(13)23-16/h2,4-11H2,1,3H3

InChI Key

GRWBFWGKRYSTAY-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC(=C)C

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC(=C)C

Origin of Product

United States

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